molecular formula C17H15N3O3S B11315586 N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B11315586
M. Wt: 341.4 g/mol
InChI Key: AMJMGVKDTRKVBE-UHFFFAOYSA-N
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Description

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of thiophene, pyrazole, and benzodioxine moieties in its structure suggests diverse biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include boronic acids, palladium catalysts, and various solvents such as dichloromethane and ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyrazole derivatives, and halogenated benzodioxine compounds .

Scientific Research Applications

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can bind to enzyme active sites or receptor proteins, modulating their activity. This compound may inhibit kinases or other enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combined structural features, which confer a broad spectrum of biological activities. Its multi-functional nature makes it a valuable compound for diverse scientific research and industrial applications .

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C17H15N3O3S/c21-17(15-11-22-13-5-1-2-6-14(13)23-15)19-16-7-8-18-20(16)10-12-4-3-9-24-12/h1-9,15H,10-11H2,(H,19,21)

InChI Key

AMJMGVKDTRKVBE-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=NN3CC4=CC=CS4

Origin of Product

United States

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